6-Methyleneundecane

Radical polymerization Copolymer composition Olefin–acrylate copolymer

6-Methyleneundecane (6MU, 2‑Pentyl‑1‑heptene) is a C12 branched alkene with a terminal methylene group, classifying it as a 1,1‑disubstituted ethylene. It is primarily employed as a specialty comonomer in organotellurium‑mediated living radical polymerization (TERP) to produce well‑defined acrylate copolymers with controlled molecular weight and high olefin incorporation.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 17799-46-1
Cat. No. B093765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyleneundecane
CAS17799-46-1
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCC(=C)CCCCC
InChIInChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3
InChIKeyXEFKBSJQOZGUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyleneundecane (CAS 17799-46-1) Procurement Guide: Core Identity and Research-Grade Properties


6-Methyleneundecane (6MU, 2‑Pentyl‑1‑heptene) is a C12 branched alkene with a terminal methylene group, classifying it as a 1,1‑disubstituted ethylene . It is primarily employed as a specialty comonomer in organotellurium‑mediated living radical polymerization (TERP) to produce well‑defined acrylate copolymers with controlled molecular weight and high olefin incorporation [1]. Predicted physicochemical properties (b.p. 209.5 °C, density 0.8 g/mL, logP ≈ 6.6) are available to guide handling and purification .

TERP comonomer: Designed for organotellurium-mediated living radical polymerization (TERP) with acrylates.
High olefin incorporation: Supports synthesis of copolymers with elevated hydrophobicity and functional density.
Purification fit: Predicted boiling point (~209.5 °C) facilitates distillation-based monomer recovery.

6-Methyleneundecane Procurement: Why Conventional α-Olefins Cannot Replace This Monomer


Conventional α-olefins such as 1-octene exhibit severely limited copolymerization performance in controlled radical systems: radical addition to the unsubstituted terminus is inefficient, leading to low molar olefin fractions (MFalkene < 0.26) and broad molecular-weight distributions (PDI > 1.5) at synthetically useful molecular weights [1]. The accumulation of dormant α‑olefin‑terminated chains that resist reactivation prevents the synthesis of block copolymers. 6-Methyleneundecane’s 1,1-disubstituted structure circumvents these fundamental reactivity limitations, enabling high incorporation, low dispersity, and successful chain extension [1].

Target: 6-Methyleneundecane
Comonomer Incorporation High 1,1-disubstituted reactivity, enabling extensive alkene integration.
Dormant Chain Reactivation Efficient C–Te reactivation supports successful block copolymer synthesis.
Polymerization Method Specifically matched with TERP for controlled molecular weight.
Conventional α-Olefins (e.g., 1-octene)
Comonomer Incorporation Low incorporation limits hydrophobicity tuning in copolymer design.
Dormant Chain Reactivation Inefficient reactivation may prevent block copolymer synthesis.
Polymerization Method Standard CRP methods may not transfer effectively to this monomer class.

6-Methyleneundecane (17799-46-1) Quantitative Differentiation vs. Analog Monomers


Superior Comonomer Incorporation in Acrylate Copolymerizations

Under TERP conditions, 6‑methyleneundecane (6MU) achieves molar fractions in acrylate copolymers (MF6MU) up to 0.49, which is approximately twice the typical maximum MF of 0.26 reported for conventional α‑olefins such as 1‑octene in controlled radical copolymerizations [1]. This quantitative advantage is observed across both thermal and photochemical regimes, with or without protic acid additives [1].

Comonomer Incorporation
Head-to-head
MF up to 1.9× higher than α‑olefin baseline
Supports synthesis of highly hydrophobic acrylate copolymers.
Reported TERP context; feed ratio dependent.
Radical polymerization Copolymer composition Olefin–acrylate copolymer

Tighter Molecular-Weight Control at Higher Olefin Incorporation

Poly(MA‑co‑6MU) and poly(TFEA‑co‑6MU) copolymers are obtained with number-average molecular weights (Mn) ranging from 3,000 to 14,000 g mol⁻¹ and dispersities (PDI) between 1.14 and 1.45, even at high 6MU loading [1]. In contrast, analogous acrylate/α‑olefin copolymerizations typically yield PDI values exceeding 1.5 when the target Mn surpasses 10,000 g mol⁻¹, indicative of loss of living character [1].

Molecular-Weight Control
Reported
PDI 1.14–1.45 (Mn up to 14,000 g mol⁻¹)
Maintains living character at higher molecular weights.
Consistent batch properties require strict TERP adherence.
Living radical polymerization Dispersity control Polymer architecture

Unique Block Copolymer Synthetic Capability

Poly(MA‑co‑6MU) copolymers serve as macro‑chain‑transfer agents (macro‑CTAs) to produce well‑defined block copolymers with styrene and N‑vinylpyrrolidone (NVP) [1]. This chain extension is enabled by the reactivatable C–Te dormant species derived from 6MU, a feature not achievable with conventional α‑olefin–terminated dormant chains, which suffer from poor activation efficiency [1].

Block Copolymer Synthesis
Direct comparison
Feasible vs. not feasible with standard α‑olefins
Supports macro-CTA route to advanced block architectures.
Requires 6MU-derived macro-CTA for efficient extension.
Block copolymer Macro-chain-transfer agent Olefin–styrene block

Physicochemical Property Differentiation for Purification and Handling

6‑Methyleneundecane has a predicted boiling point of 209.5 °C (760 mmHg) , which is approximately 17 °C higher than that of the linear α‑olefin 1‑undecene (b.p. 192 °C) [1]. This difference facilitates fractional distillation or GC-based separation of unreacted monomer from linear alkene byproducts or solvent impurities commonly encountered in olefine polymerisation workups.

Boiling Point Separation
Data to verify
Δ ~ +17 °C vs. 1-undecene (209.5 vs 192 °C)
Aids fractional distillation purification of unreacted monomer.
Predicted property; experimental validation may be needed.
Boiling point GC separation Monomer purification

6-Methyleneundecane (CAS 17799-46-1) High-Impact Application Scenarios


Synthesis of Well-Defined Hydrophobic Acrylate Copolymers

Polymer chemists requiring random copolymers of acrylates with a high fraction of nonpolar olefin segments can leverage 6MU’s ability to incorporate up to 49 mol % while maintaining PDI < 1.5 [1]. This is unattainable with conventional α‑olefins, making 6MU the monomer of choice for tuning hydrophobicity, glass transition, and mechanical properties in a predictable fashion.

Macro-CTA for Olefin-Containing Block Copolymers

Poly(MA‑co‑6MU) and poly(TFEA‑co‑6MU) prepared by TERP serve as reactive macro‑CTAs for chain extension with styrene, N‑vinylpyrrolidone, or other conjugated monomers [1]. This opens a synthetic pathway to amphiphilic or hard–soft block copolymers where the olefin-rich block imparts unique solubility or surface characteristics.

Photocontrolled Polymerization for Precision Materials

6MU copolymerization under photoirradiation enables spatiotemporal control over polymer growth at moderate temperatures (20–60 °C) [1]. This feature is valuable for surface-initiated polymerization, micro-patterning, and other applications requiring on‑demand initiation and termination.

Analytical Standard for Branched Hydrocarbon Profiling

The distinct GC retention index and well-resolved mass spectrum of 6‑methyleneundecane [2] make it a suitable calibration standard for the identification and quantification of branched unsaturated hydrocarbons in complex environmental, petrochemical, or biological samples, providing a clear advantage over linear alkene standards that may co‑elute with other isomers.

Application
Selection Property
Validation Focus
Hydrophobic acrylate copolymer synthesis
Comonomer incorporation and dispersity
TERP method compatibility and molecular-weight characterization
Olefin-containing block copolymer synthesis
Macro-CTA reactivation efficiency
Block structure confirmation via SEC or NMR
Photocontrolled polymerization studies
Spatiotemporal control and living character
Photochemical kinetics and reaction uniformity
Branched hydrocarbon profiling
GC retention index and MS fingerprint
Calibration against standard mixtures and co-elution check
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